molecular formula C15H22Cl2N4O2 B2947225 Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)carbamate CAS No. 1420870-25-2

Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)carbamate

Cat. No. B2947225
CAS RN: 1420870-25-2
M. Wt: 361.27
InChI Key: JDRLCADUPFNDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C15H22Cl2N4O2 . It has a molecular weight of 361.27 . The compound is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C15H22Cl2N4O2 . It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.30±0.1 g/cm3 and a predicted boiling point of 473.1±45.0 °C . Unfortunately, the melting point and flash point are not available .

Scientific Research Applications

Histamine H4 Receptor Ligands

Research has explored the structure-activity relationships of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), highlighting the importance of the pyrimidine moiety and the potential of H4R antagonists in anti-inflammatory and antinociceptive applications. This study emphasizes the role of tert-butyl and pyrimidine modifications in enhancing the compound's potency and efficacy in vitro and in animal models for pain and inflammation management (Altenbach et al., 2008).

Deoxycytidine Kinase Inhibitors

A practical synthesis route for a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors was developed, utilizing 2,4-dichloro-5-fluoropyrimidine. This synthesis process highlights the compound's role in the development of new dCK inhibitors, showcasing its significance in medicinal chemistry and drug development (Zhang et al., 2009).

MAP Kinase Inhibitor Synthesis

A novel synthesis method for a p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis, was developed. The process involves a chemoselective Grignard addition, demonstrating the compound's utility in synthesizing inhibitors for chronic inflammatory conditions (Chung et al., 2006).

SK1 Channel Activation

The compound was identified as a selective activator of the SK1 subtype of human small-conductance Ca2+-activated K+ channels. This research presents the compound as a pioneering SK1-selective modulator, showing promise in the development of therapeutic agents targeting SK channels (Hougaard et al., 2009).

Photocatalyzed Amination

A photocatalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was reported, establishing a new cascade pathway for assembling 3-aminochromones. This study underscores the compound's role in photocatalyzed protocols and its application in synthesizing diverse amino pyrimidines (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N4O2/c1-15(2,3)23-14(22)19-11-4-6-21(7-5-11)9-10-8-18-13(17)20-12(10)16/h8,11H,4-7,9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRLCADUPFNDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CN=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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